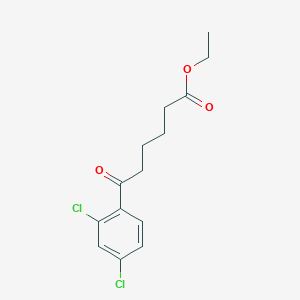

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

Description

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate is a synthetic organic compound featuring a hexanoate ester backbone with a 2,4-dichlorophenyl ketone moiety. These compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging the electronic effects of halogen substituents to modulate reactivity and biological activity .

Propriétés

IUPAC Name |

ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFGNMRZQFOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645747 | |

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-99-6 | |

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2,4-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: 6-(2,4-dichlorophenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(2,4-dichlorophenyl)-6-hydroxyhexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s dichlorophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

Chlorinated Analogs

- Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (CAS 898778-14-8): Features 2,5-dichloro substitution. Used in industrial and scientific research, with safety data indicating handling precautions for inhalation and skin contact . Molecular formula: C₁₄H₁₆Cl₂O₃.

- Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate (CAS 898776-76-6): 3,4-Dichloro substitution alters electronic distribution compared to 2,4-dichloro isomers. Marketed by 10 suppliers, indicating industrial relevance .

Fluorinated Analogs

- Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate (CAS 951886-40-1): Combines chlorine and fluorine substituents, enhancing electronegativity. Molecular weight: 286.73; purity ≥97% .

Mixed Functional Groups

- Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate (CAS 898758-17-3): Methoxy groups act as electron-donating substituents, contrasting with electron-withdrawing halogens. Molecular formula: C₁₆H₂₂O₅ .

- Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate (CAS 898751-53-6): Incorporates a morpholine moiety, expanding applications in drug discovery. Market research highlights regional demand in Europe and Asia .

Physicochemical Properties

Activité Biologique

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a hexanoate chain and a 2,4-dichlorophenyl group. Its molecular formula is C₁₄H₁₆Cl₂O₃, with a molecular weight of approximately 303.19 g/mol. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids or ketones and reduction to yield alcohol derivatives.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. Preliminary studies suggest it may possess significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : this compound has shown promise in modulating inflammatory responses, potentially through the inhibition of lipoxygenase enzymes involved in leukotriene production. This mechanism could lead to reduced inflammation and pain associated with various conditions .

- Antitumor Activity : Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell proliferation and angiogenesis.

The biological effects of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes like lipoxygenase by binding to their active sites, thereby altering their activity and reducing the production of inflammatory mediators.

- Cell Signaling Modulation : By interacting with cellular receptors and kinases, this compound can influence various signaling pathways involved in cell growth, apoptosis, and inflammation .

Case Studies

-

Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the disk diffusion method. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 20 Escherichia coli 18 Pseudomonas aeruginosa 15 - Anti-inflammatory Study : In vitro assays demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).

-

Antitumor Activity : A recent publication reported that this compound induced apoptosis in cancer cell lines such as A549 (lung cancer) and H2228 (non-small cell lung cancer). Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after treatment with the compound.

Concentration (µM) % Apoptotic Cells 0 10.9 4 25.3 8 45.7

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.